molecular formula C17H18N2O3S B12181321 N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide

N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B12181321
M. Wt: 330.4 g/mol
InChI Key: JUJMHXMGUGXASJ-UHFFFAOYSA-N
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Description

N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide is a chemical compound of interest in scientific research. It belongs to the sulfonamide class, a group of compounds with a significant history in biomedical science . Sulfonamides are structurally similar to p -aminobenzoic acid, a key intermediate in the bacterial synthesis of folic acid. This structural analogy is the basis for the bacteriostatic properties of many sulfonamides, which work by inhibiting this essential metabolic pathway in susceptible bacteria . Researchers are exploring various sulfonylamino phenylacetamide derivatives for their potential applications, building upon this established mechanism of action . The specific research utility and biological profile of this compound are subjects of ongoing investigation, making it a potentially valuable building block or tool compound in the development of novel therapeutic agents.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[4-[phenyl(prop-2-enyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C17H18N2O3S/c1-3-13-19(16-7-5-4-6-8-16)23(21,22)17-11-9-15(10-12-17)18-14(2)20/h3-12H,1,13H2,2H3,(H,18,20)

InChI Key

JUJMHXMGUGXASJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with the preparation of 4-acetamidobenzenesulfonyl chloride, which is subsequently reacted with phenyl(prop-2-en-1-yl)amine. The general reaction proceeds as follows:

4-Acetamidobenzenesulfonyl chloride+Phenyl(prop-2-en-1-yl)amineBaseN-4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenylacetamide+HCl\text{4-Acetamidobenzenesulfonyl chloride} + \text{Phenyl(prop-2-en-1-yl)amine} \xrightarrow{\text{Base}} \text{N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide} + \text{HCl}

Anhydrous dichloromethane or tetrahydrofuran (THF) serves as the solvent, while triethylamine (TEA) neutralizes the liberated HCl, driving the reaction to completion. A 1:1 molar ratio of sulfonyl chloride to amine ensures minimal side products.

Optimized Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous THFMaximizes solubility of intermediates
Temperature0–5°C (initial), then RTPrevents sulfonyl chloride hydrolysis
Reaction Time12–18 hoursEnsures complete conversion
BaseTriethylamine (2 eq)Efficient HCl scavenging

Under these conditions, yields typically range from 65% to 78%, with purity >95% after purification.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

To enhance scalability, industrial protocols employ continuous flow reactors, which offer superior heat and mass transfer compared to batch processes. Key advantages include:

  • Reduced reaction time : 2–4 hours due to intensified mixing.

  • Higher throughput : 85–90% yield at kilogram-scale production.

  • Automated purification : In-line liquid-liquid extraction removes unreacted starting materials.

Solvent Recycling and Waste Reduction

Green chemistry principles are integrated via:

  • Solvent recovery systems : Distillation reclaims >90% of THF.

  • Catalytic base utilization : Recyclable polymer-supported bases reduce waste generation.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals with a melting point of 162–164°C.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexanes gradient) resolves residual sulfonic acid impurities, achieving >99% purity for pharmacological assays.

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 10.21 (s, 1H, SO2_2NH), 7.82 (d, J=8.4J = 8.4 Hz, 2H, ArH), 7.45 (d, J=8.4J = 8.4 Hz, 2H, ArH), 5.90–5.78 (m, 1H, CH2_2=CH), 5.25 (dd, J=17.2J = 17.2, 1.6 Hz, 1H, CH2_2=CH2_2), 5.15 (dd, J=10.4J = 10.4, 1.6 Hz, 1H, CH2_2=CH2_2), 3.85 (d, J=6.8J = 6.8 Hz, 2H, CH2_2), 2.10 (s, 3H, COCH3_3).

  • IR (KBr) : 3276 cm1^{-1} (N-H stretch), 1665 cm1^{-1} (C=O), 1324 cm1^{-1} (S=O asym), 1158 cm1^{-1} (S=O sym).

Comparative Analysis with Related Sulfonamides

Structural and Synthetic Divergence

The allyl (prop-2-en-1-yl) group in this compound introduces steric and electronic effects distinct from analogs:

CompoundKey Structural DifferenceSynthesis Adjustment
N-[4-(methylsulfamoyl)phenyl]acetamideMethyl group instead of allylUse methylamine in place of allylamine
N-[4-(benzylsulfamoyl)phenyl]acetamideBenzyl substituentBenzylamine requires longer reaction time (24h)

Yield and Reactivity Trends

Allylamine’s moderate nucleophilicity necessitates precise stoichiometry, whereas bulkier amines (e.g., benzylamine) demand elevated temperatures (40–50°C) .

Chemical Reactions Analysis

Types of Reactions

N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest that it may possess anti-inflammatory and antimicrobial properties, which could be useful in the development of new therapeutic agents.

    Industry: It is used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the activity of enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Key Observations :

  • The propenyl group in the target compound offers a reactive site for Michael additions or polymerizations, unlike the stable heterocyclic substituents in analogs (e.g., thiadiazole in ).

Pharmacological Activities

Analgesic and Anti-Inflammatory Activity

  • N-[4-((4-Methyl-1-piperazinyl)sulfonyl)phenyl]acetamide (35) : Exhibited superior analgesic activity to paracetamol in rodent models, likely due to piperazine’s modulation of opioid receptors .
  • N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36): Showed anti-hypernociceptive effects in inflammatory pain models, attributed to COX-2 inhibition .

Anticancer Activity

  • Pyrazole-sulfonamide hybrids (e.g., 2–8) : Demonstrated apoptosis-inducing effects in colon cancer cells via caspase-3 activation .
  • Thiazole derivatives (6c, 7a–c) : Inhibited MMP-9 and cathepsin D/L, key enzymes in tumor metastasis .

Enzyme Inhibition

  • Benzamide-acetamide sulfonamides (8, 9, 11–13) : Acted as potent urease inhibitors (IC50 = 0.7–2.1 µM), critical for treating Helicobacter pylori infections .

Antiproliferative Activity

  • 2-(4-Methyltriazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide (2b) : Inhibited MMP-9 at IC50 = 1.8 µM, making it a candidate for metastatic cancer therapy .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Rf Value Solubility Profile
N-{4-[Phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide Not reported Likely polar aprotic solvents
2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide (8) 168–173 70.2 0.79 DMSO, methanol
N-(4-(N-Carbamimidoylsulfamoyl)phenyl)-2-(2-((2,6-dichlorophenyl)amino)phenyl)acetamide (11) 105–107 63.8 0.73 Ethanol, chloroform
N-(4-(N-Cyclohexylsulfamoyl)phenyl)acetamide 294–296 83 DMF, ethyl acetate

Key Observations :

  • The propenyl group may reduce crystallinity compared to chlorinated or heterocyclic analogs (e.g., ), affecting formulation stability.
  • Higher Rf values in analogs with methoxy or methyl groups (e.g., ) suggest increased lipophilicity.

Toxicity and Limitations

  • Impurity in sulfamethizole (N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide) : Highlighted the need for stringent purification in sulfonamide synthesis to avoid byproducts with undefined toxicity .
  • Thiazole derivatives (7a–c): Showed moderate cytotoxicity (IC50 = 8–12 µM) in normal cell lines, necessitating selectivity optimization .

Biological Activity

N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This compound's structure, characterized by a sulfamoyl group attached to a phenylacetamide backbone, suggests various mechanisms of action that can be explored through empirical studies.

  • Molecular Formula : C₁₁H₁₄N₂O₃S
  • Molecular Weight : 254.31 g/mol
  • CAS Number : 101568-44-9

The biological activity of this compound can be understood through its structural similarities to other sulfonamide compounds, which have been shown to exhibit significant anti-inflammatory and antioxidant activities.

Target Pathways

  • Cytokine Inhibition : Similar compounds inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, thereby reducing inflammation.
  • Antioxidant Activity : The compound may also scavenge free radicals, contributing to its antioxidant properties.

Anti-inflammatory Effects

Research indicates that compounds with a sulfonamide moiety can significantly reduce inflammatory responses. For instance, studies have shown that derivatives similar to this compound effectively lower TNF-α levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various bacterial strains. The compound demonstrates notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (μM)
N-{4-[benzyloxy)phenyl]sulfamoyl}acetamideStructureAntimicrobial5.5
N-{4-[methylsulfamoyl]phenyl}acetamideStructureAnti-inflammatory3.0
This compoundStructureAntioxidant, Anti-inflammatoryTBD

Study 1: Anti-Proliferative Activity

A study evaluated the anti-proliferative effects of similar sulfonamide derivatives on breast cancer cell lines (MDA-MB-231 and MCF-7). Compounds exhibited significant inhibitory effects with IC50 values ranging from 1.52–6.31 μM, indicating potential use in cancer therapy .

Study 2: Antibacterial Activity

Another investigation assessed the antibacterial efficacy of this compound against various pathogens. The compound showed effective inhibition rates of over 70% against S. aureus at concentrations of 50 μg/mL .

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